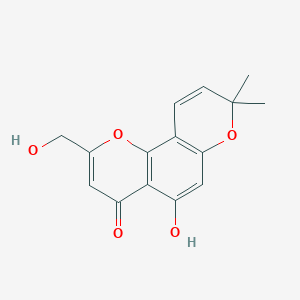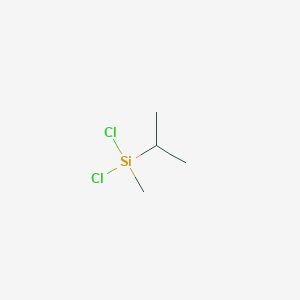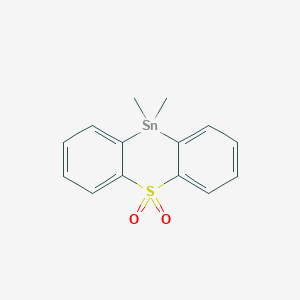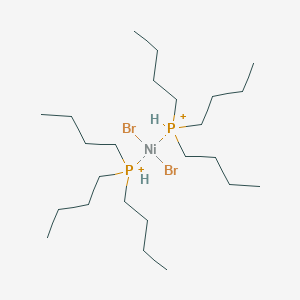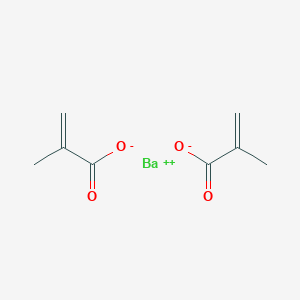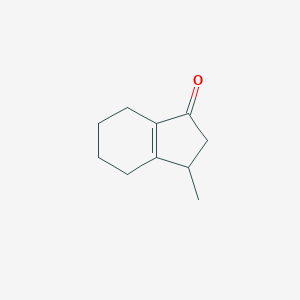
Temephos sulfoxide
Descripción general
Descripción
Temephos, also known by the trade name Abate, is an organophosphate larvicide primarily used to treat water infested with disease-carrying insects, including mosquitoes, midges, and black fly larvae . It affects the central nervous system through the inhibition of cholinesterase .
Synthesis Analysis
In chlorinated water, temephos is oxidized to its dioxon-sulfoxide (tem-dox-So), dioxon-sulfone (tem-dox-So2), and sulfoxide (tem-So) derivatives . These compounds are synthesized by a simple reaction between temephos or 4,4′-thiodiphenol with sodium hypochlorite or potassium periodate, and are characterized by IR, NMR, and UPLC-HReSiMS .
Molecular Structure Analysis
The molecular formula of temephos is C16H20O6P2S3 . The structure of temephos includes a thiodi-p-phenylene bis(phosphorothioate) group . The structure of temephos sulfoxide, a derivative of temephos, contains 49 bonds, including 29 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 sulfoxide, and 2 phosphates/thiophosphates .
Chemical Reactions Analysis
Temephos is well absorbed, extensively metabolized, widely distributed, and preferentially stored in adipose tissue . It is biotransformed into reactive metabolites such as Tem-oxons, Tem-dioxons, and BPS . The most abundant metabolite of temephos is Tem-SO2-OH .
Physical And Chemical Properties Analysis
Temephos has a melting point of 30–30.5 °C . Its average molecular mass is 466.469 Da .
Aplicaciones Científicas De Investigación
Inhibition of Human Red Blood Cell Acetylcholinesterase
Temephos sulfoxide (Tem-SO), along with other oxidation products of Temephos, has been studied for its inhibitory effect on human red blood cell acetylcholinesterase (AChE). In vitro evaluations revealed that Tem-SO derivatives, particularly Tem-dox-SO2, showed pronounced inhibitory potency on human RBC AChE, suggesting potential health risks when Temephos is added to chlorinated drinking water (Verdín-Betancourt et al., 2019).
Toxicokinetics in Male Rats
Research on the toxicokinetics of Temephos, including its metabolite this compound, showed its absorption, extensive metabolism, and tissue distribution in male Wistar rats. The study provided insights into the dosimetry and toxicity of Temephos and its metabolites, with implications for understanding its environmental and biological impacts (Verdín-Betancourt et al., 2021).
Identification in Water
A study focused on identifying Temephos and its transformation products, including this compound, in water. This was achieved using high-performance liquid chromatography with diode array detection and atmospheric pressure chemical ionization mass spectrometric detection. Such studies are crucial for monitoring environmental contamination and pesticide transformation (Lacorte et al., 1997).
Oxidation in Simulated Drinking Water
Research on the oxidation of organophosphate pesticides, including Temephos in chlorinated water, revealed the formation of stable dioxon sulfoxide and dioxon sulfone. This study is significant for understanding the fate of such pesticides in water treatment processes (Kamel et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfinylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7P2S3/c1-18-24(26,19-2)22-13-5-9-15(10-6-13)28(17)16-11-7-14(8-12-16)23-25(27,20-3)21-4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJCVVHCNIKOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7P2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058320 | |
| Record name | Temephos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17210-55-8 | |
| Record name | Temephos sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temephos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMEPHOS SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37VL6KHJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
